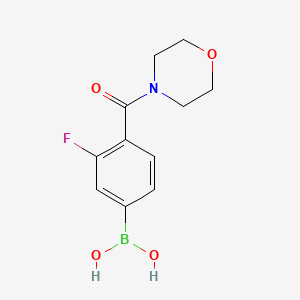

3-Fluoro-4-(morpholine-4-carbonyl)phenylboronic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(morpholine-4-carbonyl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions . The general procedure involves the reaction of 3-fluoro-4-bromophenylboronic acid with morpholine-4-carbonyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

This compound is primarily employed in Suzuki-Miyaura couplings , facilitating carbon-carbon bond formation between aryl boronic acids and aryl halides. Key applications include:

Table 1: Representative Suzuki-Miyaura Reactions

*Microwave-assisted conditions.

Key Observations :

-

Catalysts : Tetrakis(triphenylphosphine)palladium(0) is standard, though ligand-free systems are under exploration for cost efficiency.

-

Solvents : 1,2-Dimethoxyethane (DME) and water mixtures are optimal for solubility and reactivity.

-

Bases : Sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred for deprotonation and facilitating transmetallation.

Reaction Mechanism

The Suzuki-Miyaura coupling proceeds via three stages:

-

Oxidative Addition : Pd(0) inserts into the carbon-halogen bond of the aryl halide.

-

Transmetallation : The boronic acid transfers its aryl group to Pd(II).

-

Reductive Elimination : Pd(II) releases the biaryl product, regenerating Pd(0).

The morpholine-4-carbonyl group enhances electron density at the boron center, accelerating transmetallation .

Reaction Optimization

Critical Factors :

-

Temperature : Higher temperatures (70–120°C) improve reaction rates but may reduce selectivity.

-

Purification : Silica gel chromatography (e.g., 1–5% MeOH/CHCl₃) or preparative HPLC resolves complex mixtures .

-

Scale-Up : Continuous flow techniques and solvent recycling are explored for industrial applications.

Comparative Reactivity

Table 2: Comparison with Analogous Boronic Acids

| Compound | Reactivity in Suzuki Coupling | Typical Yield |

|---|---|---|

| 4-Fluoro-3-(morpholinocarbonyl)phenyl | High | 70–85% |

| Phenylboronic acid | Moderate | 50–65% |

| 4-Methoxycarbonylphenylboronic acid | Low | 30–45% |

The electron-withdrawing morpholine group stabilizes the transition state, enhancing reactivity .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

3-Fluoro-4-(morpholine-4-carbonyl)phenylboronic acid is primarily recognized for its role as a pharmacophore in drug design. Boronic acids, in general, are known for their ability to form reversible covalent bonds with biomolecules, particularly those containing cis-diols. This property enables them to act as enzyme inhibitors, making them candidates for therapeutic applications in various diseases, including cancer .

Enzyme Inhibition

The compound's ability to inhibit proteasomes and other enzymes is significant for developing anti-cancer therapies. The introduction of fluorine enhances the compound's lipophilicity and metabolic stability, potentially increasing its efficacy against specific biological targets. Ongoing research focuses on understanding its binding affinities and mechanisms of action to refine its pharmacological profile further.

Organic Synthesis

Building Block in Synthesis

In organic synthesis, this compound serves as a valuable building block for constructing complex organic molecules and polymers. Its structural characteristics allow it to participate in various reactions that are pivotal for synthesizing new compounds.

Reactions Involving Boronic Acids

Boronic acids are involved in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds. This makes this compound useful for creating pharmaceuticals and other fine chemicals .

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-(morpholine-4-carbonyl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt biological pathways and has therapeutic potential in treating diseases.

Comparación Con Compuestos Similares

Similar Compounds

4-(Morpholine-4-carbonyl)phenylboronic acid: Similar structure but lacks the fluoro substituent.

3-(Morpholine-4-carbonyl)phenylboronic acid pinacol ester: Contains a pinacol ester group instead of the boronic acid group.

Uniqueness

3-Fluoro-4-(morpholine-4-carbonyl)phenylboronic acid is unique due to the presence of the fluoro substituent, which can enhance its binding affinity and specificity towards molecular targets. This makes it a valuable compound in medicinal chemistry for the development of more effective drugs.

Actividad Biológica

3-Fluoro-4-(morpholine-4-carbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. Its unique structural features, including the fluorine atom and morpholine ring, contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHB F N O

- CAS Number : 1008119-70-7

This compound contains a boronic acid functional group, which is crucial for its biological activity, particularly in targeting specific enzymes and receptors.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of enzymes involved in metabolic pathways. The fluorine atom enhances the compound's lipophilicity and binding affinity, allowing for better interaction with target proteins.

Biological Activities

Research has indicated several key areas where this compound demonstrates significant biological activity:

-

Anticancer Activity :

- Studies have shown that boronic acids can inhibit cancer cell proliferation by interfering with critical signaling pathways. For instance, compounds similar to this compound have been noted for their ability to inhibit matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis .

-

Antimicrobial Properties :

- Boronic acids have been explored for their potential against antibiotic-resistant bacteria. The mechanism involves disrupting bacterial cell wall synthesis . Research indicates that derivatives of phenylboronic acids exhibit activity against beta-lactam-resistant strains due to their ability to penetrate bacterial membranes .

- Inflammatory Response Modulation :

Case Studies and Research Findings

Several studies have investigated the efficacy of boronic acid derivatives, including this compound:

- In Vitro Studies :

- In Vivo Efficacy :

- Pharmacokinetics :

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar compounds is beneficial:

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity | Inflammatory Modulation |

|---|---|---|---|---|

| This compound | Structure | High | Moderate | Yes |

| 3-Fluoro-4-formylphenylboronic acid | - | Moderate | High | No |

| 2-Chloro-6-(pyrrolidine-1-carbonyl)pyridine | - | Low | Moderate | Yes |

Propiedades

IUPAC Name |

[3-fluoro-4-(morpholine-4-carbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BFNO4/c13-10-7-8(12(16)17)1-2-9(10)11(15)14-3-5-18-6-4-14/h1-2,7,16-17H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOQCLUJTVPMSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)N2CCOCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.